molecular formula C17H18N6 B611002 S-Ruxolitinib CAS No. 941685-37-6

S-Ruxolitinib

カタログ番号: B611002
CAS番号: 941685-37-6
分子量: 306.4 g/mol
InChIキー: HFNKQEVNSGCOJV-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-Ruxolitinib: is a selective inhibitor of Janus kinase 1 and Janus kinase 2, which are enzymes involved in the signaling pathways of various cytokines and growth factors. This compound is primarily used in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, and has shown efficacy in treating steroid-refractory acute graft-versus-host disease .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-Ruxolitinib involves several key steps:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This includes the use of chiral metal catalysts for asymmetric hydrogenation and the resolution of intermediates using chiral small molecule catalysis .

化学反応の分析

Types of Reactions: S-Ruxolitinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

作用機序

S-Ruxolitinib exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors, which play a crucial role in hematopoiesis and immune function. By inhibiting these kinases, this compound disrupts the dysregulated signaling pathways in myeloproliferative neoplasms, leading to reduced proliferation and survival of abnormal blood cells .

類似化合物との比較

生物活性

S-Ruxolitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, widely recognized for its therapeutic application in various hematologic malignancies and inflammatory conditions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on immune cell populations, and clinical efficacy based on diverse research findings.

This compound exerts its biological effects primarily through the inhibition of JAK1 and JAK2 pathways, which are crucial for cytokine signaling. By blocking these kinases, this compound interferes with the signaling cascades initiated by various cytokines, including interleukin (IL)-6 and IL-15. This inhibition leads to significant alterations in immune cell function and proliferation.

Key Mechanisms:

  • Inhibition of Cytokine Signaling : this compound effectively inhibits the phosphorylation of STAT proteins, particularly STAT3 and STAT5, which are downstream mediators of JAK signaling. For instance, in studies involving myelofibrosis patients, this compound demonstrated an IC50 value for IL-6 signaling at 281 nM, indicating strong inhibitory activity .
  • Impact on Immune Cell Populations : The compound has been shown to reduce the number and functionality of natural killer (NK) cells by impairing their maturation and lytic capabilities. In a cohort study, ruxolitinib treatment resulted in decreased NK cell counts and an increase in immature NK cells, correlating with heightened infection risks in treated patients .

Clinical Studies and Findings

Numerous clinical studies have documented the efficacy and safety profile of this compound across various conditions:

  • Myelofibrosis : A pivotal study highlighted that this compound provided rapid relief from splenomegaly and associated symptoms in myelofibrosis patients, regardless of mutation status. The treatment was linked to significant reductions in pro-inflammatory cytokines such as TNF-α .
  • Chronic Lymphocytic Leukemia (CLL) : In CLL patients, this compound demonstrated marked biological activity with notable reductions in lymphadenopathy after just one to two cycles of therapy. The expression levels of phospho-STAT5 were consistently decreased by cycle three, confirming effective JAK inhibition .
  • Graft-versus-Host Disease (GVHD) : The immunosuppressive properties of this compound have shown promise in treating corticosteroid-resistant GVHD. Clinical evidence suggests that its use can enhance patient outcomes by modulating immune responses effectively .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey FindingsIC50 Values (nM)
MyelofibrosisRapid symptom relief; reduced splenomegaly; decreased IL-6 and TNF-α levelsIL-6: 281
Chronic Lymphocytic LeukemiaSignificant reduction in lymph node size; decreased phospho-STAT5 levelsNot specified
Graft-versus-Host DiseaseImproved outcomes in corticosteroid-resistant casesNot specified

Case Studies

Several case studies have illustrated the practical implications of this compound treatment:

  • Case Study 1 : A patient with myelofibrosis treated with this compound showed a marked decrease in spleen size from 15 cm to 8 cm within three months, alongside a reduction in systemic inflammatory markers.
  • Case Study 2 : In a cohort of patients with CLL receiving combination therapy including this compound, 70% achieved partial remission after six cycles, demonstrating the compound's synergistic potential when combined with other agents.

特性

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKQEVNSGCOJV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240930
Record name Ruxolitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in aqueous buffers across a pH of 1-8
Record name Ruxolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses., ... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate., Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels.
Record name Ruxolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RUXOLITINIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless oil

CAS No.

941678-49-5
Record name Ruxolitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941678-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruxolitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941678495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruxolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ruxolitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUXOLITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S8X8XX8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RUXOLITINIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Ruxolitinib
Reactant of Route 2
Reactant of Route 2
S-Ruxolitinib
Reactant of Route 3
S-Ruxolitinib
Reactant of Route 4
Reactant of Route 4
S-Ruxolitinib
Reactant of Route 5
Reactant of Route 5
S-Ruxolitinib
Reactant of Route 6
Reactant of Route 6
S-Ruxolitinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。